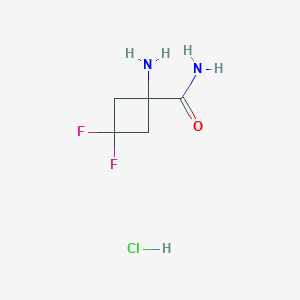
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
作用機序
Target of Action
Triazole compounds, in general, are known to bind with a variety of enzymes and receptors in the biological system . They have been reported to show versatile biological activities .
Mode of Action
It’s known that triazole compounds can interact with their targets through the nitrogen atoms in the triazole ring . This interaction can lead to changes in the function of the target, which can result in various biological effects .
Biochemical Pathways
Triazole derivatives have been shown to inhibit the enzyme carbonic anhydrase-ii . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .
Pharmacokinetics
The presence of the triazole ring in a compound generally contributes to its high chemical stability , which could potentially influence its pharmacokinetic properties.
Result of Action
Triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The chemical stability of triazole compounds suggests that they may be relatively resistant to environmental changes.
生化学分析
Biochemical Properties
Triazole compounds, including 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors . For instance, a molecular docking study shows that the triazole moiety interacts with β-tubulin via H-bonding with numerous amino acids
Cellular Effects
Triazole derivatives have shown effective cytotoxic activity against various cancer cell lines
Molecular Mechanism
It is known that triazole compounds can interact with biomolecules through binding interactions . These interactions can potentially lead to enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of azido-benzene with ethyl acetyl-acetate . The reaction proceeds through a series of steps, including the formation of an intermediate triazole ring, followed by the introduction of the carboxamide group. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions result in various substituted triazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its potential antimicrobial and antifungal activities.
Industry: The compound is used in the development of new materials with specific electronic properties.
類似化合物との比較
Similar Compounds
- 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- 1,2,4-Triazole derivatives
Uniqueness
What sets 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide apart from similar compounds is its specific substitution pattern and the presence of the carboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications. The compound’s ability to undergo various chemical reactions also makes it a versatile building block in synthetic chemistry.
特性
IUPAC Name |
5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-9(10(11)15)12-13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPBSONQFSAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid](/img/structure/B2903329.png)
![3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2903333.png)
![N-benzyl-N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2903335.png)



![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)

![N-(3,4-difluorophenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2903345.png)

![7-Fluoro-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2903348.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2903349.png)

